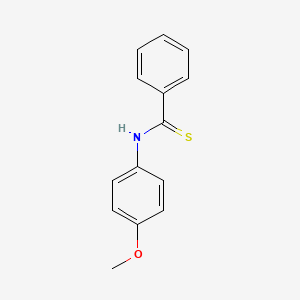

N-(4-methoxyphenyl)benzenecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-16-13-9-7-12(8-10-13)15-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBOOZXXUFQBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201186 | |

| Record name | Benzenecarbothioamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-26-9 | |

| Record name | Benzenecarbothioamide, N-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N 4 Methoxyphenyl Benzenecarbothioamide and Its Derivatives

Direct Synthesis Approaches

Direct approaches to thioamide synthesis are characterized by the introduction of the thiocarbonyl group in a key step. These methods are often versatile, allowing for the preparation of a wide array of thioamides by varying the starting materials.

Traditional methods for thioamide synthesis have been well-established and are frequently employed in organic chemistry. These routes typically involve the conversion of a carbonyl group into a thiocarbonyl group or the formation of the C-N bond concurrently with the introduction of sulfur.

A primary strategy for synthesizing thioamides involves the thionation of corresponding amides using sulfur-transfer reagents. Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly used for this transformation. researchgate.net The amide precursor, N-(4-methoxyphenyl)benzamide, can be reacted with one of these thionating agents to yield N-(4-methoxyphenyl)benzenecarbothioamide. The general mechanism involves the replacement of the amide's carbonyl oxygen with a sulfur atom.

More direct methods that avoid the pre-formation of an amide have also been developed. For instance, carboxylic acids can be directly converted into primary, secondary, or tertiary thioamides. rsc.org One such method involves the reaction of a carboxylic acid with ammonium (B1175870) phosphorodithioates, providing a straightforward route to the thioamide functionality. rsc.org This approach is operationally simple and effective for a variety of aromatic and aliphatic carboxylic acids. rsc.org

| Thioamide-Forming Reagent | Precursor | Description |

| Lawesson's Reagent | Amides | A well-established reagent for the conversion of amides to thioamides. researchgate.net |

| Phosphorus Pentasulfide (P₄S₁₀) | Amides | A classical reagent used for the thionation of carbonyl compounds, including amides. researchgate.net |

| Ammonium Phosphorodithioates | Carboxylic Acids | Enables the direct conversion of carboxylic acids to thioamides in an efficient manner. rsc.org |

An alternative and milder approach to thioamide synthesis involves the activation of elemental sulfur. Thiols can act as nucleophiles to activate elemental sulfur, which then facilitates the thioamidation of amines. organic-chemistry.orgorganic-chemistry.org A notable example is a method developed by Takemoto's group, which describes a facile and site-selective synthesis of thioamides from an α-keto carboxylic acid, an amine, and elemental sulfur. mdpi.com The key to this process is the nucleophilic addition of thiols to elemental sulfur. mdpi.com This decarboxylative thioamidation demonstrates broad functional group tolerance, accommodating unprotected alcohols, carboxylic acids, and phenols. mdpi.com

This strategy has been expanded to include various three-component reactions. For example, arylacetic or cinnamic acids can react with amines and elemental sulfur powder in a decarboxylative process to form thioamides without the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org This extends the scope of the Willgerodt–Kindler reaction to readily available carboxylic acids. mdpi.com

| Reaction Type | Key Reagents | Description |

| Thiol-mediated thioamidation | α-keto carboxylic acids, amines, elemental sulfur, thiol | A mild and chemoselective method where a thiol activates elemental sulfur for the thioacylation of amines. organic-chemistry.orgmdpi.com |

| Decarboxylative thioamidation | Arylacetic/Cinnamic acids, amines, elemental sulfur | A catalyst-free, three-component reaction for the synthesis of thioamides from carboxylic acid derivatives. organic-chemistry.orgorganic-chemistry.orgmdpi.com |

The synthesis of the target compound often relies on the availability of specific precursors and intermediates. The formation of N-(4-methoxyphenyl)acetamide and the derivatization of benzoic acid are crucial steps in many synthetic pathways.

N-(4-methoxyphenyl)acetamide is a key intermediate that can be synthesized through several routes. A common laboratory preparation involves the reaction of 4-methoxyaniline (p-anisidine) with acetic anhydride (B1165640) in a solvent like dichloromethane. rsc.org The reaction is typically stirred at room temperature and yields the desired N-aryl amide after a straightforward workup procedure. rsc.org

Alternative syntheses start from p-acetamidophenol. In one procedure, p-acetamidophenol is reacted with dimethyl sulfite (B76179) in the presence of potassium carbonate at 70°C. Another method utilizes trimethyl phosphate (B84403) and potassium carbonate at 90°C to achieve the methylation of p-acetamidophenol, yielding p-acetamidoanisole (N-(4-methoxyphenyl)acetamide). Related intermediates, such as 2-chloro-N-(4-methoxyphenyl)acetamide, can also be prepared, for example, by reacting p-anisidine (B42471) with chloroacetyl chloride. researchgate.net These intermediates serve as building blocks for more complex molecules. researchgate.net

| Starting Material | Reagents | Product |

| 4-Methoxyaniline | Acetic anhydride, Dichloromethane | N-(4-methoxyphenyl)acetamide rsc.org |

| p-Acetamidophenol | Dimethyl sulfite, Potassium carbonate | N-(4-methoxyphenyl)acetamide |

| p-Acetamidophenol | Trimethyl phosphate, Potassium carbonate | N-(4-methoxyphenyl)acetamide |

| p-Anisidine | Chloroacetyl chloride | 2-chloro-N-(4-methoxyphenyl)acetamide researchgate.net |

Benzoic acid and its derivatives are fundamental starting materials for the synthesis of the benzoyl moiety of this compound. A classic approach involves converting benzoic acid to its more reactive acid chloride, benzoyl chloride, using a reagent like thionyl chloride. quora.com The resulting benzoyl chloride can then be reacted with 4-methoxyaniline to form the corresponding amide, N-(4-methoxyphenyl)benzamide, which can subsequently be thionated.

Direct routes from carboxylic acids to thioamides are also prevalent. As mentioned previously, methods utilizing elemental sulfur in multi-component reactions with amines and carboxylic acid derivatives, such as arylacetic acids, provide an efficient pathway. organic-chemistry.orgmdpi.com This approach, an extension of the Willgerodt–Kindler reaction, is advantageous as it uses readily available starting materials. mdpi.com For example, the reaction of aryl acetic acids with amines and elemental sulfur proceeds without a catalyst to yield the desired thioamides. mdpi.com

Synthesis of this compound Precursors and Analogues

Advanced and Catalytic Synthesis Protocols

Catalytic systems have become indispensable in modern organic synthesis for providing efficient and selective pathways to complex molecules under mild conditions. In thioamide synthesis, these protocols have enabled reactions that were previously challenging, offering access to a diverse range of derivatives.

Transition metal catalysis offers powerful tools for the formation of C–S and C–N bonds inherent to the thioamide linkage. Catalysts based on palladium, rhodium, and copper are prominent in these transformations, enabling reactions such as C-H activation, cross-coupling, and multicomponent reactions.

Palladium catalysts are notably versatile. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed where thioamides or thioureas serve as precursors to palladium-carbene complexes. This strategy involves an in situ desulfurization of the thioamide, leading to the formation of amidinium salts or unsymmetrical diaryl ketones, showcasing an advanced application of thioamides as carbene precursors. researchgate.net Other palladium-catalyzed methods include the coupling of aryl chlorides, isocyanides, and thiocarboxylates to access thioamides, demonstrating the modularity of this approach. researchgate.net Furthermore, palladium-catalyzed thiocarbonylation of aryl iodides using S-aryl thioformates as the thioester source proceeds at ambient temperature and demonstrates high functional group compatibility. organic-chemistry.org

Rhodium complexes are also effective, particularly in catalyzing the addition of thioacids to alkenes and allenes, providing access to thioesters which are precursors to thioamides. researchgate.netuni-freiburg.de Rhodium catalysts can efficiently cleave S-S bonds in disulfides, enabling the transfer of organothio groups to organic substrates without the need for bases or organometallic reagents. nih.gov This method is noted for its tolerance of various functional groups, including amides, amines, and alcohols, due to rhodium's high affinity for sulfur. nih.gov

Copper-catalyzed reactions represent an economical and efficient alternative. A notable example is the copper-catalyzed decarboxylative thioamidation, which allows for the synthesis of α-keto thioamides from readily available cinnamic acids and secondary amines under neat conditions. mdpi.com The use of a Cu(I)@chitosan nano-bio catalyst has been reported for the three-component Willgerodt–Kindler reaction, which proceeds under ultrasound irradiation in aqueous media to afford thioamides in high yields. sciforum.net

Table 1: Comparison of Transition Metal-Catalyzed Thioamidation Methods

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Thioamide, Organoboron compound | Amidinium salt / Ketone | Thioamide acts as a carbene precursor via desulfurization. researchgate.net |

| Pd₂(dba)₃ / Xantphos | Aryl iodide, S-aryl thioformate | Thioester (Thioamide precursor) | Ambient temperature; high functional group tolerance. organic-chemistry.org |

| RhH(PPh₃)₄ | Thioester, Acid fluoride | Thioester / Acid fluoride | Reversible reaction involving chemical equilibria. nih.gov |

| Cu(I)@chitosan | Ketone/Aldehyde, Amine, Sulfur | Thioamide | Heterogeneous nano-biocatalyst; ultrasound-assisted; aqueous media. sciforum.net |

Organocatalysis has emerged as a powerful strategy in synthesis, avoiding the use of potentially toxic and expensive metals. These methods often rely on small organic molecules to catalyze reactions with high efficiency and stereoselectivity.

N-Heterocyclic Carbenes (NHCs) are a dominant class of organocatalysts. Generated in situ from azolium salts, nucleophilic NHCs can activate substrates in unique ways. nih.govnih.gov While direct NHC-catalyzed synthesis of N-aryl thioamides is an developing area, the principles of NHC catalysis, particularly umpolung (polarity reversal) of aldehydes, are well-established and can be applied to thioamidation. youtube.comresearchgate.net For example, an aldehyde can be converted into a nucleophilic Breslow intermediate by an NHC, which could then react with a sulfur source and an amine.

Proline-derived organocatalysts, including prolinamides and prolinethioamides, are highly effective in various asymmetric transformations like aldol (B89426) and Mannich reactions. mdpi.comorganic-chemistry.org While these studies often use thioamides as catalysts, they highlight the unique electronic properties of the thioamide group, such as its hydrogen-bonding capabilities, which are crucial for catalysis. mdpi.comnih.gov The development of proline-derived catalysts demonstrates the potential for creating chiral environments suitable for synthesizing complex, enantioenriched thioamides. unibo.it

Transition-metal-free approaches that share principles with organocatalysis have also been developed. One such method involves the direct thioacylation of amines with nitroalkanes and elemental sulfur, which proceeds efficiently under mild conditions and avoids metal catalysts. nih.gov Another notable metal-free method is the chemoselective S-arylation of secondary thioamides using diaryliodonium salts, which yields aryl thioimidates, direct precursors to N-aryl thioamides. su.sersc.org

Table 2: Overview of Organocatalytic and Metal-Free Strategies

| Catalytic System / Reagent | Reactants | Key Transformation | Advantages |

| N-Heterocyclic Carbene (NHC) | Aldehyde, Electrophile | Umpolung (polarity reversal) of aldehyde | Metal-free; versatile activation mode. nih.govnih.gov |

| L-Prolinethioamide | Aldehyde, Ketone | Asymmetric Aldol Reaction | High stereoselectivity; demonstrates thioamide's catalytic role. mdpi.comresearchgate.net |

| Elemental Sulfur / Na₂S | Nitroalkane, Amine | Thioacylation | Metal-free; mild conditions; good functional group tolerance. nih.gov |

| Diaryliodonium Salt / Base | Secondary thioamide | S-arylation | Metal-free; chemoselective; rapid reaction. su.sersc.org |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In thioamide synthesis, this has led to the development of protocols using alternative energy sources and environmentally benign solvents.

Ultrasound-assisted organic synthesis (UAOS) has proven highly effective for preparing thioamides. Sonication accelerates heterogeneous reactions, such as the thionation of amides with phosphorus pentasulfide (P₄S₁₀), leading to shorter reaction times (1-2 hours vs. prolonged reflux), lower temperatures (30-40 °C), and reduced amounts of reagents. lookchem.comacs.org Another green ultrasound-promoted method involves the reaction of aromatic carboxylic acids with thiourea, catalyzed by ammonium ceric nitrate. This approach significantly shortens reaction times (from 3-4 hours to 70-90 minutes) and improves yields compared to conventional heating. utu.ac.in

Deep Eutectic Solvents (DESs) are a new class of green solvents that are often biodegradable, non-toxic, and inexpensive. A mixture of choline (B1196258) chloride and urea, for example, can act as both the solvent and catalyst for the Willgerodt–Kindler reaction, allowing for the synthesis of a wide variety of thioamides from aldehydes or ketones, amines, and elemental sulfur. rsc.orgrsc.orgresearchgate.net This method is highly efficient, proceeds under mild conditions, requires no additional catalyst, and the DES can be recycled multiple times without significant loss of activity. rsc.orgrsc.org

Table 3: Comparison of Green Synthesis Methods for Thioamides

| Method | Conditions | Typical Reactants | Key Advantages |

| Ultrasound-Assisted Synthesis | Sonication (33-40 kHz), 30-40 °C, 1-2 h | Amide + P₄S₁₀ or Carboxylic Acid + Thiourea | Reduced reaction time, lower energy consumption, higher yields. lookchem.comutu.ac.in |

| Deep Eutectic Solvents (DES) | Choline Chloride:Urea, 45-60 °C, 5 h | Aldehyde/Ketone + Amine + Sulfur | Environmentally benign solvent, recyclable, catalyst-free, high atom economy. rsc.orgrsc.orgresearchgate.net |

Functional Group Tolerances and Scope of Synthetic Methods

The applicability of a synthetic method is largely defined by its scope and tolerance for various functional groups. Modern thioamidation protocols have made significant strides in this area, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

Many catalyst-free and metal-free systems exhibit broad functional group tolerance. For instance, the decarboxylative thioamidation between α-keto carboxylic acids and amines using elemental sulfur proceeds in the presence of unprotected alcohols, phenols, carboxylic acids, and unsaturated bonds. mdpi.com Similarly, the thioacylation of amines using nitroalkanes is chemoselective and tolerates aliphatic, aromatic, alcohol, and alkene functionalities. nih.gov The direct transamidation of thioamides, achieved through N-tert-butoxycarbonyl activation, is also remarkably compatible with sensitive functional groups and medicinally relevant heterocycles, making it suitable for late-stage functionalization of drug molecules. nih.gov

Transition metal-catalyzed methods have also been optimized for functional group compatibility. Rhodium-catalyzed thiolations in aqueous media are tolerant of amides, amines, carboxylic acids, alcohols, and phenols. nih.gov Palladium-catalyzed thiocarbonylation has been shown to be compatible with a wide array of functional groups on the aryl iodide substrate. organic-chemistry.org However, a known limitation is that organosulfur compounds can sometimes act as catalyst poisons for transition metals by coordinating to the metallic center, which can limit their application in some contexts. researchgate.netresearchgate.net

Stereoselective Synthesis Considerations (if applicable to chiral analogs)

The synthesis of chiral thioamides and their analogs is of great interest, particularly for their application in peptide chemistry and asymmetric catalysis. The key challenge is to perform the thioamidation or subsequent modifications while preserving the stereochemical integrity of adjacent chiral centers.

Several methods have been developed to address this challenge. An efficient thioacylation method reacting nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide (B99878) has been shown to be stereochemically robust, preventing the epimerization of chiral substrates and products. nih.gov This is particularly valuable for the synthesis of thiopeptides from chiral α-amino acid esters. nih.gov Another one-pot process for constructing thioamide peptides from natural amino acids using a thiolphosphonate and trichlorosilane (B8805176) also proceeds with minimal racemization. researchgate.net

The use of chiral auxiliaries or catalysts is a cornerstone of stereoselective synthesis. Axially chiral N-aryl thioamides have been synthesized and used for the first time in asymmetric thio-Claisen rearrangements. nih.gov In these systems, the atropisomeric thioamide creates a chiral environment that directs the formation of new stereocenters with high diastereoselectivity. nih.gov Furthermore, rhodium-catalyzed hydrothiolation of allenes with thioacids has been rendered enantioselective through the use of chiral ligands, providing access to chiral branched allylic thioesters, which are valuable synthetic intermediates. uni-freiburg.de These examples demonstrate that through careful selection of reagents and catalysts, high levels of stereocontrol can be achieved in the synthesis and transformation of chiral thioamide-containing molecules.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and probing the molecular structure of a compound. The analysis of FT-IR and FT-Raman spectra for N-(4-methoxyphenyl)benzenecarbothioamide allows for the assignment of characteristic vibrations associated with the thioamide core, the aromatic rings, and the methoxy (B1213986) substituent. Computational studies, often employing Density Functional Theory (DFT), are frequently used to support and refine the assignment of experimental vibrational bands. nih.govnih.gov

The thioamide group (-CSNH-) is a key structural feature of this compound and gives rise to several characteristic bands in its vibrational spectra.

N-H Vibrations: The N-H stretching vibration is typically observed in the FT-IR spectrum as a sharp to moderately broad band. For secondary thioamides, this band appears in the region of 3100-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding, with lower frequencies indicating stronger intermolecular or intramolecular interactions. scispace.com The N-H in-plane bending vibration is also a key marker.

C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is one of the most important for characterizing thioamides. Unlike the intense C=O stretching band in amides, the C=S stretch is often weaker in the IR spectrum but can be strong in the Raman spectrum. It is typically found in the 1200-1400 cm⁻¹ region, though it can be coupled with other vibrations, making its assignment complex. nih.gov In some sulfonamide derivatives, S=O stretching vibrations are found between 1376-1309 cm⁻¹ (asymmetric) and 1177-1148 cm⁻¹ (symmetric). researchgate.net

C-N Vibrations: The C-N stretching vibration is coupled with the N-H bending mode and appears in the 1395-1550 cm⁻¹ range. The S-N stretching vibration in related sulfonamides is observed in the 945-893 cm⁻¹ range. scispace.comresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Thioamide (CSNH) | N-H Stretch | 3100 - 3400 | scispace.com |

| C=S Stretch | 1200 - 1400 | nih.gov | |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | nih.gov |

| C=C Stretch | 1450 - 1600 | researchgate.net | |

| Methoxy (O-CH₃) | C-H Stretch (asymmetric/symmetric) | 2900 - 3000 | nih.gov |

| C-O Stretch | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) | researchgate.net |

The presence of two distinct aromatic rings and a methoxy group contributes specific and identifiable signals to the vibrational spectra.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3000–3100 cm⁻¹ region. nih.gov The characteristic aromatic C=C stretching vibrations appear as a set of bands in the 1450–1600 cm⁻¹ range. researchgate.net Out-of-plane (OOP) C-H bending vibrations, which are strong in the IR spectrum, appear below 900 cm⁻¹ and are diagnostic of the substitution pattern on the benzene (B151609) rings.

Methoxy Group Vibrations: The methoxy group (-OCH₃) is identified by its characteristic C-H and C-O stretching vibrations. The asymmetric and symmetric C-H stretching modes of the methyl group are expected in the 2900-3000 cm⁻¹ range. nih.gov The C-O stretching is particularly diagnostic, with the asymmetric stretch appearing as a strong band around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to provide a full picture of the molecular skeleton.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the thioamide proton, the aromatic protons, and the methoxy protons.

Thioamide N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 9.0 and 11.0 ppm, due to its acidic nature and the deshielding effect of the adjacent thiocarbonyl group. rsc.org

Aromatic Protons: The spectrum will show complex multiplets corresponding to the protons on the two aromatic rings. The protons on the 4-methoxyphenyl (B3050149) ring often appear as a pair of doublets (an AA'BB' system), with the protons ortho to the methoxy group resonating upfield (around δ 6.8-7.0 ppm) compared to the protons ortho to the thioamide nitrogen (around δ 7.2-7.5 ppm). rsc.orgrsc.org The protons of the unsubstituted benzenecarbothioamide ring will appear as multiplets in the δ 7.4-7.8 ppm range.

Methoxy Protons: The three equivalent protons of the methoxy group will give rise to a sharp singlet, typically resonating around δ 3.7-3.9 ppm. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Reference (Analogous Compounds) |

|---|---|---|---|

| N-H (Thioamide) | 9.0 - 11.0 | Broad Singlet | rsc.org |

| Aromatic (Benzenecarbothioamide ring) | 7.4 - 7.8 | Multiplet | rsc.org |

| Aromatic (H ortho to NHCS) | 7.2 - 7.5 | Doublet | rsc.org |

| Aromatic (H ortho to OCH₃) | 6.8 - 7.0 | Doublet | rsc.orgrsc.org |

| Methoxy (O-CH₃) | 3.7 - 3.9 | Singlet | rsc.orgrsc.org |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum is attributed to the thiocarbonyl carbon. This carbon is highly deshielded and is expected to resonate in the range of δ 200-210 ppm. rsc.org

Aromatic Carbons: The aromatic region of the spectrum (δ 110-150 ppm) will show multiple signals. The carbon attached to the methoxy group (C-OCH₃) is typically found around δ 155-160 ppm. rsc.orgrsc.org The carbons ortho and para to the methoxy group are shielded and appear upfield (δ 114-125 ppm), while the carbon attached to the nitrogen (C-N) is observed around δ 130-135 ppm. rsc.org

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) gives a characteristic signal in the upfield region of the spectrum, typically around δ 55-56 ppm. rsc.orgrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Reference (Analogous Compounds) |

|---|---|---|

| C=S (Thiocarbonyl) | 200 - 210 | rsc.org |

| Aromatic (C-OCH₃) | 155 - 160 | rsc.orgrsc.org |

| Aromatic (Unsubstituted Ring) | 128 - 140 | rsc.org |

| Aromatic (C-N) | 130 - 135 | rsc.org |

| Aromatic (C ortho to OCH₃) | 114 - 115 | rsc.orgrsc.org |

| Aromatic (C ortho to NHCS) | 123 - 126 | rsc.org |

| Methoxy (O-CH₃) | 55 - 56 | rsc.orgrsc.org |

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks between adjacent protons on each of the aromatic rings, confirming their connectivity and helping to differentiate the signals from the two rings. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum would show a cross-peak connecting the methoxy proton signal (δ ~3.8 ppm) to the methoxy carbon signal (δ ~55 ppm), and it would similarly link each aromatic proton to its corresponding aromatic carbon. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). wikipedia.org It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the N-H proton to the thiocarbonyl carbon (C=S).

Correlations from the N-H proton to the carbons of the attached phenyl ring.

Correlations from the methoxy protons (-OCH₃) to the C-OCH₃ carbon of the aromatic ring.

Correlations from the aromatic protons to the thiocarbonyl carbon, linking the benzoyl group to the thioamide core. sdsu.eduharvard.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometric analyses for this compound, which would provide definitive confirmation of its molecular weight and insight into its fragmentation behavior under ionization, are not available in the reviewed literature.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located. Such data would be crucial for experimentally confirming the elemental composition (C₁₄H₁₃NOS) by providing a highly accurate mass measurement.

There is no specific literature detailing the characteristic fragmentation pathways of this compound upon techniques like Collision-Induced Dissociation (CID). Studies on analogous compounds, such as N-phenyl benzenesulfonamides, show complex fragmentation patterns including the loss of SO₂ and inter-annular H₂ loss, but these pathways cannot be directly extrapolated to the thioamide functional group of the target compound. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

A definitive single-crystal X-ray diffraction study for this compound is not present in the searched crystallographic databases. Such an analysis would provide precise three-dimensional coordinates of the atoms in the solid state.

Without a crystal structure, the precise, experimentally determined bond lengths, bond angles, and torsion angles for this compound remain uncharacterized. For comparison, related sulfonamide structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, have been analyzed, revealing average bond lengths for the S–N bond around 1.633 Å and variable C–S–N–C torsion angles that dictate the orientation of the phenyl rings. mdpi.comresearchgate.net However, these values are specific to the sulfonamide linkage and not the carbothioamide group.

A detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonds or π-π stacking, for this compound is not possible without crystallographic data. In related sulfonamides, intermolecular forces like N–H⋯O hydrogen bonds are common and dictate the formation of chains and more complex three-dimensional networks. mdpi.com The nature of such interactions in the thioamide analogue, particularly involving the sulfur atom as a potential hydrogen bond acceptor, remains undetermined.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways of the Thioamide Functional Group

The thioamide functional group possesses distinct reaction pathways centered around the thiocarbonyl group (C=S) and the adjacent nitrogen-carbon bond.

The carbon atom of the thiocarbonyl group in a thioamide is electrophilic and thus susceptible to attack by nucleophiles. This process, known as nucleophilic acyl addition, is a fundamental step in many reactions involving thioamides. The addition of a nucleophile to the C=S double bond leads to the formation of a tetrahedral intermediate. rsc.org

However, the inherent resonance stability of the thioamide bond (nN→π*C=S conjugation) can render it less reactive than other carbonyl compounds. rsc.org To overcome this, strategies involving the activation of the thioamide are often employed. One such strategy is the introduction of an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, onto the nitrogen atom. rsc.orgnih.gov This N-activation disrupts the resonance stabilization, a concept referred to as ground-state-destabilization, thereby increasing the electrophilicity of the thiocarbonyl carbon and facilitating nucleophilic attack. rsc.orgnih.gov The proposed mechanism involves the chemoselective addition of a nucleophile to this activated N-C(S) bond to generate the tetrahedral intermediate, which is a precursor to further transformations. rsc.org

Following the formation of the tetrahedral intermediate, a subsequent collapse can lead to the cleavage of the N-C(S) bond. nih.gov This pathway is particularly significant in transamidation reactions, where one amine moiety is exchanged for another. By activating the thioamide, for instance by converting a secondary (2°) thioamide into an N-Boc-thioamide, the N-C(S) bond becomes susceptible to cleavage under mild, transition-metal-free conditions. rsc.orgnih.gov

The process allows for the direct conversion of one thioamide into another by reacting the activated thioamide with a nucleophilic amine. rsc.org The reaction proceeds via a net transacylation process, where the incoming deprotonated amine adds to the thiocarbonyl, and the subsequent collapse of the intermediate expels the original amine leaving group. nih.gov This method has been shown to be highly chemoselective for N-C(S) bond cleavage over other potential reaction sites. nih.gov

Table 1: Key Findings in Thioamide N-C(S) Bond Activation and Cleavage

| Activation Strategy | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Site-selective N-tert-butoxycarbonylation (N-Boc activation) | Transamidation | Ground-state destabilization of the nN→π*C=S resonance, enabling nucleophilic addition and selective N-C(S) bond cleavage. | rsc.orgnih.gov |

| N,N-Boc2 activation of primary (1°) thioamides | Esterification (Thioamide to Thionoester) | Selective generation of a tetrahedral intermediate followed by collapse to yield a thionoester, representing a direct thioamide-to-ester transformation. | nsf.gov |

The sulfur atom in the thioamide functional group is susceptible to oxidation. While specific studies on the oxidative transformation of N-(4-methoxyphenyl)benzenecarbothioamide are not detailed in the provided context, general reactivity patterns for thioamides suggest several potential pathways. Oxidation can lead to the formation of various sulfur-containing intermediates and products. For example, mild oxidation can yield sulfines, while stronger conditions can lead to further oxidation or rearrangement. These oxidative processes can be utilized to convert thioamides back into their corresponding amides or to synthesize other heterocyclic systems. The specific outcome of an oxidative reaction depends heavily on the oxidant used and the reaction conditions.

Influence of Substituents on Reaction Mechanisms and Selectivity

Substituents on both the N-aryl ring and the C-aryl ring can significantly modulate the electronic properties and, consequently, the reactivity of the thioamide.

The 4-methoxyphenyl (B3050149) group, attached to the nitrogen atom in this compound, plays a critical role in defining the molecule's reactivity. The methoxy (B1213986) (-OCH₃) group at the para position is a strong electron-donating group (EDG) due to its positive mesomeric (+M) effect.

This electron-donating nature has several consequences:

Increased Resonance: The methoxy group pushes electron density into the phenyl ring, which is then relayed to the thioamide nitrogen. This enhances the nN→π*C=S resonance stabilization.

Reduced Electrophilicity: The increased resonance makes the lone pair on the nitrogen more available to delocalize into the C=S bond. This reduces the partial positive charge on the thiocarbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.

Competition experiments on related systems have demonstrated that electron-deficient thioamides are significantly more reactive towards nucleophilic addition than their electron-rich counterparts. nih.gov For instance, a comparative study showed a high reactivity preference for a thioamide bearing a 4-CF₃ (electron-withdrawing) group over one with a 4-MeO (electron-donating) group. nih.gov Therefore, the 4-methoxyphenyl substituent in this compound deactivates the molecule towards reactions like transamidation when compared to thioamides bearing electron-withdrawing or unsubstituted phenyl groups.

Table 2: Predicted Effect of N-Aryl Substituents on Thioamide Reactivity

| Substituent at para-position | Electronic Effect | Effect on Thiocarbonyl (C=S) Electrophilicity | Predicted Reactivity in Nucleophilic Acyl Addition | Reference |

|---|---|---|---|---|

| -OCH₃ (as in the subject compound) | Electron-Donating | Decreased | Lower | nih.gov |

| -H | Neutral (Reference) | Baseline | Intermediate | |

| -CF₃ | Electron-Withdrawing | Increased | Higher | nih.gov |

Isomerization and Tautomerism Studies

Thioamides can exhibit two primary forms of isomerism: E/Z isomerization around the C-N bond and thioamide-thioimidate tautomerism.

E/Z Isomerization: Due to the significant nN→π*C=S resonance, the amide C-N bond has a substantial degree of double bond character. This restricts free rotation, leading to the possibility of geometric isomers (E and Z, or cis and trans). For this compound, these isomers would differ in the spatial arrangement of the phenyl and 4-methoxyphenyl groups relative to the C=S bond.

Thioamide-Thioimidate Tautomerism: This is a prototropic tautomerism involving the migration of a proton from the nitrogen atom to the sulfur atom. This equilibrium results in the formation of a thioimidic acid (or thiol-imidate) tautomer, which contains a C=N double bond and an S-H (thiol) group. While the thioamide form is generally the more stable tautomer, the existence of the thioimidate form can be significant in certain reactions where it may act as the reactive species. Studies on related enaminone systems have successfully isolated and characterized specific isomers, such as the (Z)-isomer of N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, confirming that distinct isomeric forms can be stable. mdpi.com

Table 3: Potential Isomeric and Tautomeric Forms

| Isomer/Tautomer Type | Description | Key Structural Feature |

|---|---|---|

| (Z)-Isomer | Geometric isomer with aryl groups on the same side of the C-N partial double bond. | Restricted rotation around the C-N bond. |

| (E)-Isomer | Geometric isomer with aryl groups on opposite sides of the C-N partial double bond. | Restricted rotation around the C-N bond. |

| Thioimidate Tautomer | Prototropic tautomer of the thioamide. | Characterized by a C=N bond and an S-H group. |

Thione-Thiol Tautomerism in Thioamides

The phenomenon of thione-thiol tautomerism is a fundamental aspect of thioamide chemistry, involving the migration of a proton between the nitrogen and sulfur atoms. This equilibrium results in the coexistence of two tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). In the specific case of this compound, this equilibrium dictates the compound's structural and electronic properties, which in turn influence its chemical reactivity.

Extensive research, including experimental and computational studies on a variety of thioamides, has consistently shown that the equilibrium overwhelmingly favors the thione tautomer. nih.gov This preference is attributed to the greater thermodynamic stability of the thione form. Computational analyses, such as those employing Density Functional Theory (DFT), have corroborated these experimental findings, indicating that the thione form is the more predominant species in the gas phase. nih.gov

The position of the tautomeric equilibrium is not static and can be influenced by several factors, most notably the nature of the solvent. Polar solvents tend to stabilize the more polar thione tautomer through intermolecular interactions like hydrogen bonding. researchgate.net Conversely, in nonpolar solvents, the relative population of the thiol tautomer may increase, although the thione form generally remains dominant. researchgate.net

The electronic nature of substituents on the aryl rings can also modulate the tautomeric balance. While comprehensive studies on a wide range of substituted thiobenzanilides are limited, the general principle is that electron-donating or electron-withdrawing groups can influence the relative acidity of the N-H proton and the basicity of the sulfur and nitrogen atoms, thereby shifting the equilibrium. For instance, studies on related systems have shown that substituents on the N-aryl ring can impact the electronic properties of the thioamide group.

Detailed Research Findings

Investigations into the tautomerism of thioamides analogous to this compound have provided significant insights. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for studying this equilibrium. In IR spectroscopy, the absence of a characteristic band for the S-H stretching vibration (typically around 2500-2600 cm⁻¹) and the presence of a strong N-H stretching band are indicative of the predominance of the thione form in the solid state and in solution.

Computational studies have been instrumental in quantifying the energy differences between the tautomers. For various thioamides, the thione form is calculated to be significantly lower in energy than the thiol form. This energy difference represents the thermodynamic driving force that favors the thione tautomer.

Due to the scarcity of direct experimental data for this compound, the following table presents illustrative data from related thioamide systems to demonstrate the typical relative stabilities and the influence of substituents on the tautomeric equilibrium.

| Compound/System | Method | Key Finding | Reference |

| 1,2,4-Triazole-3-thione Derivatives | Computational (B3LYP/6-31G(d,p)) | The thione tautomer is the most stable form in the gas phase, and substituents have a minor effect on the relative stabilities. | nih.gov |

| 2- and 4-Mercaptopyridines | UV-Vis Spectroscopy | The thione form predominates in polar solvents, while the thiol form is more favored in dilute nonpolar solutions. | researchgate.net |

| 2-Thiopyrimidine | Computational (Ab initio SCRF) | The thiol tautomer is more stable in the gas phase, but the thione form is favored in polar solvents like water. | researchgate.net |

| Substituted Thiobenzanilides | General Observation | The electronic nature of substituents on the N-aryl ring can influence the electronic properties and reactivity of the thioamide group. |

This table is for illustrative purposes, drawing on data from related thioamide systems to highlight general trends in the absence of specific data for this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The geometry of N-(4-methoxyphenyl)benzenecarbothioamide can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional arrangement of its atoms. nih.gov In related N-aryl amide structures, DFT calculations have been successfully used to determine bond lengths, bond angles, and torsion angles, which generally show good agreement with experimental X-ray diffraction data. nih.gov For instance, in a study on N-(4-methoxyphenyl)benzamide, DFT calculations revealed that the molecule is not perfectly planar, with the aryl rings tilted with respect to each other. nih.gov This non-planarity is a result of the interplay between steric hindrance and the electronic effects of the substituents.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For analogous compounds, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the methoxy-substituted phenyl ring and the thioamide group, while the LUMO is often distributed over the benzoyl portion. In a theoretical study of a similar carbohydrazide (B1668358) derivative containing a methoxyphenyl group, the HOMO and LUMO energies were calculated, and the resulting energy gap provided insights into the molecule's charge transfer characteristics. nih.gov

Table 1: Representative Calculated Electronic Properties for an Analogous Aryl Thioamide Structure

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -1.89 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.36 | Chemical reactivity and stability |

Note: The values in this table are representative and based on DFT calculations of structurally similar aryl thioamide compounds. The exact values for this compound would require specific calculations.

DFT calculations are also employed to predict the vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. For related molecules, calculated vibrational frequencies, when appropriately scaled, have shown excellent agreement with experimental data. nih.govresearchgate.net

Key vibrational modes for this compound would include the N-H stretch, the C=S (thioamide) stretch, C-N stretching, and various aromatic C-H and C-C vibrations. The calculated spectrum for a related N-(4-methoxyphenyl) derivative showed the N-H stretching vibration around 3336 cm⁻¹. nih.gov The thioamide C=S stretching vibration is a particularly important diagnostic peak and is expected in a different region compared to the C=O stretch of its amide analogue.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Similar Aryl Amide/Thioamide Structures

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |

| N-H Stretch | 3336 nih.gov | 3316 nih.gov |

| C=O Stretch (Amide) | 1684 nih.gov | 1686 nih.gov |

| C=N Stretch | 1606 nih.gov | 1612 nih.gov |

| N-N Stretch | ~1000 nih.gov | ~1000 nih.gov |

Note: These values are for analogous carbohydrazide and amide structures and serve as a reference. The C=S stretch for the target thioamide would be expected at a lower frequency than the C=O stretch.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, various quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and potential interaction sites for electrophilic and nucleophilic attack. For example, the analysis of molecular electrostatic potential (MEP) maps, a common feature in computational studies, can visually identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites for hydrogen bonding and other intermolecular interactions. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (like a solution or a crystal) over time.

MD simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding and other non-covalent forces, which are crucial in determining the bulk properties of a substance. rsc.orgnih.govnih.gov For this compound, the N-H group can act as a hydrogen bond donor, while the sulfur atom of the thioamide group and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors.

In the crystal structure of the closely related N-(4'-methoxyphenyl)-3-bromothiobenzamide, intermolecular interactions, including hydrogen bonding, play a significant role in stabilizing the different polymorphic forms. researchgate.net Similarly, studies on N-(4-methoxyphenyl)benzenesulfonamide reveal the formation of infinite polymeric chains through N-H···O hydrogen bonding. mdpi.com Hirshfeld surface analysis is another computational tool often used to visualize and quantify intermolecular contacts in crystals, highlighting the dominant interactions that govern the crystal packing. nih.gov For a related picolinamide (B142947) derivative, H···H, C···H, and O···H interactions were found to be significant. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. This can be achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of one or more torsional angles. nih.gov

A study on the conformational polymorphism of N-(4'-methoxyphenyl)-3-bromothiobenzamide revealed the existence of multiple conformers. researchgate.net Computational data indicated that a non-planar conformation was energetically preferred in the gas phase, but a more planar structure was found in the most stable crystalline form due to more effective intermolecular packing. researchgate.net The energy difference between these conformers was found to be relatively small, on the order of a few kJ/mol. researchgate.net This suggests that for this compound, a similar conformational flexibility can be expected, with the final solid-state structure being a balance between intramolecular energetics and intermolecular packing forces.

Coordination Chemistry and Metal Complex Formation of N 4 Methoxyphenyl Benzenecarbothioamide

The coordination chemistry of thioamides, including N-(4-methoxyphenyl)benzenecarbothioamide, is a field of significant interest due to the versatile bonding capabilities of the thioamide functional group (-CSNH-). These compounds can act as ligands, forming stable complexes with a variety of transition metals. The electronic and structural properties of these complexes are highly dependent on the nature of the metal ion, the coordination environment, and the specific substituents on the thioamide framework.

Biological Activity and Molecular Mechanisms Excluding Clinical/safety

General Biological Significance of Thioamide Derivatives

Thioamides are a fascinating class of compounds in medicinal chemistry, serving as isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom. nih.govwikipedia.org This substitution introduces significant changes in the molecule's physicochemical properties. chemrxiv.org Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov The C=S bond is longer than the C=O bond, and thioamides exhibit a greater rotational barrier along the C-N bond. nih.govwikipedia.org

These unique properties have led to the integration of the thioamide moiety into a wide range of small molecule therapeutic agents targeting numerous human diseases. nih.gov Thioamide derivatives have demonstrated broad biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and antiparasitic effects. nih.govnih.gov They are also investigated for neurodegenerative conditions and as analgesics. nih.gov The replacement of an amide with a thioamide has been shown in some cases to enhance biological activity, permeability, and stability against enzymatic hydrolysis. nih.govresearchgate.net For instance, substituting a thioamide for an amide in certain histone methyltransferase ASH1L inhibitors led to a nearly 100-fold increase in inhibitory potency. tandfonline.com

The thioamide group is found in several natural products, such as closthioamide (B12422212), which has antibacterial properties, and in some approved drugs like the anti-tuberculosis agent ethionamide (B1671405). tandfonline.comnih.gov Thioamides can also function as prodrugs, which are metabolically activated to exert their therapeutic effect. nih.govtandfonline.com Furthermore, they can act as slow-releasing hydrogen sulfide (B99878) (H₂S) donors, a molecule with known cytoprotective and anti-inflammatory properties. tandfonline.com

Enzyme Inhibition Studies and Mechanistic Insights

The thioamide functional group is a key pharmacophore in the design of numerous enzyme inhibitors. nih.govchemrxiv.org Its unique electronic and steric properties allow for specific and potent interactions within enzyme active sites.

Enzyme inhibitors can act through various mechanisms, and thioamide derivatives have been shown to exhibit several of these. The mechanism of inhibition describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the enzyme's active site. Some thiazole (B1198619) derivatives designed as human neutrophil elastase (HNE) inhibitors were found to act via a competitive mechanism. researchgate.net

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This binding can occur whether the substrate is bound or not.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. A study of a synthetic sulfonamide, compound 6j, demonstrated that it was a mixed-type inhibitor against both α-glucosidase and α-amylase. researchgate.net

The specific mechanism for a given thioamide inhibitor depends on its structure and the architecture of the target enzyme's active and allosteric sites.

Thioamide derivatives have been developed to target a diverse array of enzymes implicated in various diseases. nih.gov The sulfur atom of the thioamide group often plays a critical role in binding, sometimes forming unique interactions not possible for the corresponding amide. nih.govtandfonline.com

Key enzyme targets for thioamide-containing inhibitors include:

Kinases: Certain piperazine (B1678402) N-thioamide derivatives have shown potent inhibition of Cyclin-Dependent Kinases (CDK1/2/5). nih.gov Other thioamide analogs have demonstrated enhanced activity against Epidermal Growth Factor Receptor (EGFR) compared to their carboxamide counterparts. nih.gov

Histone Lysine (B10760008) Methyltransferase (ASH1L): Thioamide-containing inhibitors of ASH1L have displayed significantly higher potency than their amide analogs. tandfonline.com Molecular modeling suggests the thioamide sulfur forms a crucial chalcogen bond with a backbone carbonyl group of His2193 in the enzyme's active site. nih.gov

Mycobacterial Enzymes: The prodrugs ethionamide (ETH) and prothionamide (PTH) are activated by the mycobacterial enzyme EthA. nih.govtandfonline.com The activated form then inhibits InhA, an enoyl reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.govtandfonline.com

DNA Gyrase and Topoisomerase IV: The natural product closthioamide inhibits the ATPase activity of these enzymes, which are crucial for DNA replication in bacteria. nih.gov

Tyrosinase: The thioamide group in some derivatives is vital for copper chelation, which is essential for inhibiting tyrosinase, an enzyme involved in melanogenesis. tandfonline.com

Sirtuins: Thioamides have been used to generate potent, tight-binding inhibitors of sirtuins, a class of histone deacetylase (HDAC) enzymes. chemrxiv.org

Table 1: Examples of Enzyme Targets for Thioamide Derivatives

| Enzyme Target | Biological Role | Example Thioamide Class | Reference |

|---|---|---|---|

| ASH1L | Histone Methylation, Cancer | Small molecule inhibitors | nih.gov, tandfonline.com |

| InhA | Mycolic Acid Synthesis | Ethionamide (activated) | nih.gov, tandfonline.com |

| Kinases (CDK, EGFR) | Cell Cycle, Signal Transduction | Piperazine N-thioamides | nih.gov |

| DNA Gyrase | DNA Replication | Closthioamide | nih.gov |

| Tyrosinase | Melanin Synthesis | Azepine derivatives | tandfonline.com |

| Sirtuins | Histone Deacetylation | ε-N-thioacyllysine analogs | chemrxiv.org |

The nature of enzyme inhibition by thioamides can be either reversible or irreversible (time-dependent). A kinetic study of one sulfonamide derivative showed it to be a reversible inhibitor of α-glucosidase and α-amylase. researchgate.net In reversible inhibition, the inhibitor can readily dissociate from the enzyme.

Conversely, some thioamide-based inhibitors are designed to form long-lived or covalent adducts with their target enzymes. chemrxiv.org This leads to time-dependent inhibition, where the degree of inhibition increases with the incubation time of the enzyme and inhibitor. For example, modifying a lysine residue in a substrate to an ε-N-thioacyllysine resulted in the formation of a very stable covalent adduct in the active site of sirtuin enzymes, making these substrate analogs potent time-dependent inhibitors. chemrxiv.org

Molecular Target Interactions and Binding Affinities (In Vitro/Computational)

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand, such as N-(4-methoxyphenyl)benzenecarbothioamide, and its potential biological targets. These in silico techniques provide insights that can guide the synthesis and experimental evaluation of new compounds.

Protein-ligand docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule to a protein target. amazonaws.com Molecular dynamics (MD) simulations are then often used to refine the docked pose and assess the stability of the protein-ligand complex over time. mdpi.com

For thioamide-containing compounds, docking studies can reveal key binding interactions. For instance, a docking study of N-((4-methoxyphenyl)carbamothioyl)cyclohexanecarboxamide, a compound structurally related to the subject of this article, showed that the derivative binds effectively within the active site pocket of its target protein. researchgate.net Such studies often identify specific amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand. researchgate.netresearchgate.net The thioamide group itself can be a critical interaction point, forming hydrogen bonds via its N-H group or chalcogen bonds via its sulfur atom. nih.govresearchgate.net

MD simulations provide a dynamic view of the interaction, allowing researchers to calculate metrics like the Root Mean Square Deviation (RMSD) to assess the structural stability of the complex. mdpi.com Stable RMSD values over the simulation period suggest a reliable binding pose. mdpi.com These simulations can also quantify the occupancy of hydrogen bonds, identifying the most persistent and critical interactions for binding affinity. mdpi.com

Table 2: Illustrative Metrics from Computational Studies

| Computational Metric | Description | Significance | Reference |

|---|---|---|---|

| Binding Energy (e.g., Amber score) | An estimation of the binding affinity between the ligand and the protein. More negative values typically indicate stronger binding. | Predicts the potential potency of a compound as an inhibitor. | ugm.ac.id |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand atoms from a reference structure over time. | Assesses the structural stability of the protein-ligand complex during an MD simulation. | mdpi.com |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond between the ligand and protein is maintained. | Identifies crucial and stable interactions that anchor the ligand in the binding site. | mdpi.com |

These computational approaches are instrumental in the rational design of novel thioamide derivatives, allowing for the optimization of binding affinity and selectivity for a desired biological target. amazonaws.comugm.ac.id

Biophysical Studies of Molecular Interactions

No studies detailing the biophysical analysis or specific molecular interactions of this compound were found.

In Vitro Biological Activity Profiles (Mechanism-focused)

There is no available literature on the in vitro biological activity or the mechanisms of action for this compound.

Effects on Pathogen Growth or Viability (mechanistic perspective)

No mechanistic studies on the effect of this compound on pathogen growth or viability have been reported in the searched scientific literature.

Modulation of Cellular Processes (mechanistic perspective)

No information is available regarding the modulation of cellular processes by this compound from a mechanistic standpoint.

Derivatization Strategies for Enhanced Research Applications

Chemical Modification of N-(4-methoxyphenyl)benzenecarbothioamide

The primary sites for chemical modification on this compound include the para-position of the benzoyl group, the methoxy (B1213986) group on the N-phenyl ring, and the thioamide moiety itself. The sulfur and nitrogen atoms of the thioamide group are particularly reactive and can be targeted for various transformations.

To facilitate biological and mechanistic studies, reporter groups can be incorporated into the structure of this compound. These groups act as beacons, allowing for the visualization and quantification of the molecule in complex environments using various spectroscopic techniques.

Common reporter groups that could be appended include:

Fluorophores : Attaching a fluorescent tag, such as a coumarin, fluorescein, or rhodamine derivative, would enable the use of fluorescence microscopy and spectroscopy to track the compound's localization within cells or tissues. The choice of fluorophore would depend on the desired excitation and emission wavelengths, as well as the potential for interference with the compound's intrinsic activity.

Bioluminescent Moieties : For in vivo imaging, a luciferin-based moiety could be introduced, allowing for detection through bioluminescence imaging (BLI), a highly sensitive technique with low background signal.

Spin Labels : For studies involving electron paramagnetic resonance (EPR) spectroscopy, a stable radical, such as a nitroxide (e.g., TEMPO), could be attached. This would provide information on the local environment and dynamics of the molecule.

The following table outlines potential derivatization strategies for introducing reporter groups:

Table 1: Potential Reporter Group Conjugates of this compound

| Reporter Group Class | Specific Example | Potential Attachment Site | Spectroscopic Application |

|---|---|---|---|

| Fluorophore | Dansyl chloride | N-H of the thioamide | Fluorescence Spectroscopy |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Amino-functionalized derivative | Fluorescence Microscopy |

| Spin Label | 4-Isothiocyanato-TEMPO | Amino-functionalized derivative | Electron Paramagnetic Resonance (EPR) |

To enhance the delivery of this compound to specific cells or tissues, it can be conjugated to targeting moieties. This approach can increase the compound's efficacy while minimizing off-target effects.

Potential conjugation strategies include:

Peptide Conjugates : Attachment to cell-penetrating peptides (CPPs) or peptides that bind to specific cell surface receptors can facilitate cellular uptake or targeted delivery.

Antibody-Drug Conjugates (ADCs) : For highly specific targeting, the compound could be linked to a monoclonal antibody that recognizes a tumor-specific antigen, a strategy widely used in cancer therapy.

Polymer Conjugates : Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve the compound's pharmacokinetic profile, increasing its solubility and circulation time.

The synthesis of these conjugates would likely involve introducing a linker with a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) onto the this compound scaffold, which can then be coupled to the targeting moiety.

Strategies for Improving Analytical Detection

Derivatization can also be employed to improve the detection of this compound in analytical methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Pre-column derivatization involves reacting the analyte with a reagent before its injection into the HPLC system. This can be done to improve the compound's chromatographic behavior and enhance its detectability. For this compound, derivatization could target the thioamide group. For instance, alkylation of the sulfur atom with an alkyl halide would convert the thioamide into a more stable and potentially more readily ionizable thioimidate.

The efficiency of ionization in the mass spectrometer's source is critical for achieving low detection limits. Derivatization can introduce a permanently charged group or a group that is more easily ionized, thereby increasing the signal intensity. For example, reacting the compound with a reagent that introduces a quaternary ammonium (B1175870) group would ensure a permanent positive charge, leading to enhanced detection in positive-ion mode electrospray ionization (ESI).

Furthermore, derivatization can be used to control the fragmentation of the molecule in the mass spectrometer, leading to the formation of specific and high-intensity fragment ions that are ideal for quantitative analysis using selected reaction monitoring (SRM).

The following table summarizes potential derivatization reagents for enhanced HPLC-MS analysis:

Table 2: Derivatization Reagents for Improved HPLC-MS Detection

| Derivatizing Reagent | Target Functional Group | Purpose |

|---|---|---|

| Iodoacetamide | Thioamide sulfur | Improve chromatographic retention and stability |

| 2-bromoacetophenone | Thioamide sulfur | Introduce a UV-active chromophore |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways

The synthesis of thioamides, including N-(4-methoxyphenyl)benzenecarbothioamide, is an area ripe for innovation. While traditional methods exist, the development of more efficient, stereoselective, and environmentally benign synthetic routes remains a critical challenge.

Future research could focus on leveraging novel catalytic systems and reaction conditions. For instance, methods developed for other thioamides, such as the silver(I)-promoted coupling of thioamides with carboxylic acids to form peptide bonds, could be adapted. unimelb.edu.au This process proceeds through an isoimide (B1223178) intermediate, which can be manipulated to create various peptide modifications. unimelb.edu.au Another promising avenue is the use of hydrazonoyl halides in base-catalyzed reactions to construct complex heterocyclic systems from thioamide precursors. mdpi.com Research teams have successfully synthesized novel azothiazoles through the reaction of 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide with hydrazonoyl halides, suggesting a versatile pathway for creating new derivatives. mdpi.com

Furthermore, the development of one-pot synthesis procedures could significantly streamline the production of N-substituted thioamides. nsf.gov Investigations into stereoselective methods are also crucial, as demonstrated by research on the transformation of N-fluoroalkyl-1,2,3-triazoles into haloalkenyl imidoyl halides, which serve as precursors for stereo-defined N-alkenyl products. uochb.cz Exploring such pathways for this compound could yield compounds with precisely controlled three-dimensional structures, which is vital for applications in medicinal chemistry and materials science. uochb.cz

Table 1: Selected Novel Synthetic Approaches for Thioamide-Based Compounds

| Synthetic Method | Key Reagents/Conditions | Potential Products/Applications | Source |

|---|---|---|---|

| Silver(I)-Promoted Coupling | Thioamides, Carboxylic Acids, Ag(I) | Peptides, Macrocycles, Modified Peptides | unimelb.edu.au |

| Hydrazonoyl Halide Reaction | Thioamide Precursors, Hydrazonoyl Halides, Base | Azothiazoles, Heterocyclic Compounds | mdpi.com |

| Stereoselective N-Alkenyl Synthesis | N-fluoroalkyl-1,2,3-triazoles, Aluminum Halide | Stereo-defined N-Alkenyl Compounds | uochb.cz |

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms involving the thioamide functional group is essential for controlling reaction outcomes and designing new chemical transformations. The thioamide moiety in this compound exhibits distinct reactivity compared to its amide analogue. springerprofessional.de

Future mechanistic studies should aim to elucidate the intermediates and transition states in reactions involving this compound. For example, the Ag(I)-promoted coupling of thioamides proceeds through an isoimide intermediate that can be hydrolyzed to a native amide bond or trapped by nucleophiles to generate functionalized peptides. unimelb.edu.au Computational studies have been instrumental in providing insight into these mechanisms, including the synthesis of peptides through the silver-promoted reaction of thioamides. unimelb.edu.au

The reactivity of thioamides extends to reactions with a wide range of electrophiles and nucleophiles at the sulfur atom, a pattern that contrasts sharply with amide reactivity. springerprofessional.de The cis-trans isomerization of the thioamide bond is another critical area for investigation. This process can be influenced by photoinduction, making thioamide-containing molecules potential candidates for photoswitches in biological systems. nih.gov Research into the factors governing the cis-trans equilibrium, such as steric and electronic effects of the substituents on the nitrogen and carbon atoms, is crucial for designing molecules with specific conformational preferences. rsc.org

Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools for predicting the properties and reactivity of thioamides like this compound, thereby guiding experimental work. rsc.org Density Functional Theory (DFT) calculations have been successfully employed to study the cis-trans isomerization of thioamides, helping to predict which substituents favor the trans isomer. rsc.orgrsc.org This "predictive chemistry" approach can accelerate the discovery of molecules with desired conformations, bridging the gap between computational and organic chemistry. rsc.org

Advanced computational models can also predict the formation routes of thioamides in various environments, such as the interstellar medium. frontiersin.orgfrontiersin.orgnih.gov These studies use methods like ab initio//DFT calculations and statistical rate theory to assess reaction pathways and kinetics. frontiersin.orgfrontiersin.orgnih.gov While focused on simple thioamides, these methodologies could be applied to more complex molecules like this compound to understand its stability and potential formation under different conditions.

Future computational work should focus on developing more accurate predictive models for the biological activity of thioamide-containing compounds. By correlating computed molecular properties (e.g., dipole moments, energy barriers for isomerization) with experimental data, it may be possible to design novel therapeutic agents and molecular probes with enhanced efficacy and specificity. frontiersin.org Machine learning, guided by predictive chemistry and DFT calculations, represents a promising frontier for achieving precise results in the design of new thioamide-based molecules. rsc.org

Table 2: Computational Methods in Thioamide Research

| Computational Method | Application | Key Findings/Predictions | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Studying cis-trans isomerization | Identifies substituents that stabilize the trans isomer and predicts energy barriers for interconversion. | rsc.orgrsc.org |

| Ab initio//DFT Calculations | Predicting formation routes in the interstellar medium | Suggests plausible gas-phase formation pathways for simple thioamides. | frontiersin.orgfrontiersin.orgnih.gov |

| Microcanonical Variational Transition State Theory (µVTST) | Determining rate constants for barrierless reactions | Understands the kinetic behavior of thioamide formation. | frontiersin.orgfrontiersin.org |

Design of Next-Generation Thioamide-Based Molecular Probes

The unique electronic and steric properties of the thioamide group make it an excellent candidate for incorporation into molecular probes for studying biological systems. chemrxiv.orgresearchgate.net Thioamides can act as minimally perturbing probes for monitoring protein dynamics and proteolysis. researchgate.net

One key application is in the design of fluorescent probes. The thioamide group can quench the fluorescence of donor fluorophores like tryptophan and 7-methoxycoumarin (B196161) through a photoinduced electron transfer (PeT) mechanism when in close proximity. researchgate.net This property has been exploited to create sensors for protease activity. researchgate.net Future research could focus on designing novel this compound derivatives that are optimized for specific biological targets. This involves creating molecular imaging probes that can specifically reach a target of interest in vivo and remain long enough for detection. nih.gov

The development of thioamide-based probes for specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), is an active area of research. researchgate.net By systematically studying the positional effects of thioamide substitution in peptide substrates, researchers can design more effective and stable probes. researchgate.net Furthermore, the photoswitchable nature of the thioamide bond allows for the creation of probes whose activity can be controlled by light, enabling time-resolved studies of biological processes. nih.gov The design of such "smart" probes based on the this compound scaffold could open new doors in molecular imaging and diagnostics. mdpi.com

Interdisciplinary Research Opportunities in Chemical Biology

The intersection of chemistry and biology provides fertile ground for exploring the applications of this compound. As a synthetic isostere of the amide bond, the thioamide moiety can be incorporated into peptides and other biologically active molecules to enhance their properties. nih.govchemrxiv.org

A major opportunity lies in medicinal chemistry. Substituting an amide with a thioamide can improve the thermal and proteolytic stability of peptides, which is a significant advantage for developing peptide-based drugs. nih.govnih.gov This modification can also, in some cases, lead to improved bioactivity. nih.gov Research into incorporating the this compound structure or similar thioamides into compounds targeting diseases like cancer or microbial infections could yield novel therapeutic leads. nih.gov For instance, pyridine-2-carbothioamides and their metal complexes have already shown promising anticancer activity. nih.gov

In the field of biophysical chemistry, thioamides serve as valuable tools for studying protein folding and dynamics. nih.gov The subtle perturbations introduced by an oxoamide-to-thioamide substitution can alter hydrogen bonding networks, metal interactions, and peptide folding pathways, providing valuable insights into these fundamental processes. springerprofessional.de The development of new methods for the site-selective incorporation of thioamides into proteins will further enable these structural and functional studies. nih.govchemrxiv.orgresearchgate.net Exploring these avenues with this compound could contribute significantly to our understanding of complex biological systems.

Q & A

Basic Research Questions